molecular formula C13H14F2N4O3S B10893331 5-(difluoromethyl)-4-{[(E)-(3,4,5-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol

5-(difluoromethyl)-4-{[(E)-(3,4,5-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol

Cat. No.: B10893331
M. Wt: 344.34 g/mol
InChI Key: MGOGYHJWROEEAH-OMCISZLKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(difluoromethyl)-4-{[(E)-(3,4,5-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(difluoromethyl)-4-{[(E)-(3,4,5-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol typically involves the following steps:

    Formation of the triazole ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and carbon disulfide.

    Introduction of the difluoromethyl group: This step may involve the use of difluoromethylating agents such as difluoromethyl iodide.

    Condensation with 3,4,5-trimethoxybenzaldehyde: This step involves the formation of a Schiff base through the reaction of the triazole derivative with 3,4,5-trimethoxybenzaldehyde under acidic or basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiol group, leading to the formation of disulfides.

    Reduction: Reduction reactions may target the imine group, converting it to an amine.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, iodine.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, nucleophiles.

Major Products Formed

    Disulfides: Formed through oxidation of the thiol group.

    Amines: Formed through reduction of the imine group.

    Substituted triazoles: Formed through substitution reactions on the triazole ring.

Scientific Research Applications

Chemistry

    Catalysis: The compound may serve as a ligand in catalytic reactions.

    Material Science: Potential use in the development of new materials with unique properties.

Biology

    Enzyme Inhibition: Potential use as an inhibitor of specific enzymes.

    Antimicrobial Activity: Possible application as an antimicrobial agent.

Medicine

    Drug Development: Potential use in the development of new therapeutic agents.

    Diagnostic Tools: Possible application in the development of diagnostic tools.

Industry

    Agriculture: Potential use as a pesticide or herbicide.

    Pharmaceuticals: Application in the synthesis of pharmaceutical intermediates.

Mechanism of Action

The mechanism of action of 5-(difluoromethyl)-4-{[(E)-(3,4,5-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol likely involves interaction with specific molecular targets such as enzymes or receptors. The compound may exert its effects through:

    Inhibition of enzyme activity: Binding to the active site of enzymes and preventing substrate binding.

    Receptor modulation: Interaction with receptors and altering their activity.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole derivatives: Compounds with similar triazole rings but different substituents.

    Difluoromethylated compounds: Compounds with the difluoromethyl group but different core structures.

Uniqueness

    Structural uniqueness: The combination of the triazole ring, difluoromethyl group, and 3,4,5-trimethoxyphenyl group makes this compound unique.

    Biological activity: The specific arrangement of functional groups may confer unique biological activities compared to similar compounds.

Properties

Molecular Formula

C13H14F2N4O3S

Molecular Weight

344.34 g/mol

IUPAC Name

3-(difluoromethyl)-4-[(E)-(3,4,5-trimethoxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C13H14F2N4O3S/c1-20-8-4-7(5-9(21-2)10(8)22-3)6-16-19-12(11(14)15)17-18-13(19)23/h4-6,11H,1-3H3,(H,18,23)/b16-6+

InChI Key

MGOGYHJWROEEAH-OMCISZLKSA-N

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)/C=N/N2C(=NNC2=S)C(F)F

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=NN2C(=NNC2=S)C(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.